10,20-Methanoretinal
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Overview
Description
10,20-Methanoretinal is a complex organic compound characterized by its unique structure, which includes multiple conjugated double bonds and a cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,20-Methanoretinal typically involves the use of starting materials such as 2,6,6-trimethylcyclohex-1-ene and but-3-en-2-one. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality of the product.
Chemical Reactions Analysis
Types of Reactions
10,20-Methanoretinal can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 10,20-Methanoretinal is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and metabolic pathways.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of molecules with specific biological activities.
Industry
In industrial applications, this compound is used in the production of fragrances and flavors. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
Mechanism of Action
The mechanism of action of 10,20-Methanoretinal involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2e)-1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-buten-1-one: This compound shares a similar structure but differs in the position and nature of the functional groups.
(2,6,6-Trimethylcyclohex-1-enylmethanesulfonyl)benzene: Another compound with a similar cyclohexene ring but different substituents.
Uniqueness
The uniqueness of 10,20-Methanoretinal lies in its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
128434-80-0 |
---|---|
Molecular Formula |
C21H28O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohex-2-en-1-ylidene]acetaldehyde |
InChI |
InChI=1S/C21H28O/c1-16(19-10-8-18(9-11-19)13-15-22)7-12-20-17(2)6-5-14-21(20,3)4/h7-8,10,12-13,15H,5-6,9,11,14H2,1-4H3/b12-7+,18-13-,19-16- |
InChI Key |
QLEXUFWJSPRFOP-LCYNHIKNSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CC/C(=C\C=O)/C=C2)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCC(=CC=O)C=C2)C |
Synonyms |
10,20-methanoretinal 10,20-methanoretinal, (E,E,E)-isomer 10,20-methanoretinal, (E,E,Z)-isomer 10,20-methanoretinal, (Z,E,Z)-isome |
Origin of Product |
United States |
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